3-Acetoxy-3'-nitrobenzophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(3-nitrobenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-10(17)21-14-7-3-5-12(9-14)15(18)11-4-2-6-13(8-11)16(19)20/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKADISCKFRTPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641642 | |
| Record name | 3-(3-Nitrobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-77-1 | |
| Record name | 3-(3-Nitrobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms in the Synthesis and Transformations of 3 Acetoxy 3 Nitrobenzophenone
Mechanistic Pathways of Acetoxylation Reactions
The introduction of an acetoxy group onto an aromatic ring, as seen in 3-acetoxy-3'-nitrobenzophenone, is typically achieved through the esterification of a corresponding phenol (B47542), in this case, 3-hydroxy-3'-nitrobenzophenone. This transformation is a classic example of a nucleophilic acyl substitution reaction.
In the context of synthesizing this compound from its phenolic precursor, the primary nucleophile is the hydroxyl group of 3-hydroxy-3'-nitrobenzophenone. The oxygen atom of the hydroxyl group attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride.
The efficiency of this nucleophilic attack can be enhanced by converting the hydroxyl group into a more potent nucleophile, the phenoxide ion, through the use of a base. The base deprotonates the phenol, increasing the electron density on the oxygen atom and making it a stronger nucleophile.
Alternatively, direct C-H acetoxylation routes on a benzophenone (B1666685) scaffold are possible, often mediated by transition metal catalysts like palladium. In these mechanisms, an oxidant is crucial for the catalytic cycle. nih.gov For instance, reagents like iodosobenzene (B1197198) diacetate (PhI(OAc)₂) can serve as both the acetate (B1210297) source and the oxidant, facilitating the conversion of a C-H bond to a C-O bond. nih.gov The oxidant is responsible for regenerating the active catalytic species, often by oxidizing the metal center (e.g., from Pd(II) to Pd(IV)). nih.gov
The acyl transfer reaction for ester formation proceeds through a well-defined tetrahedral intermediate. The mechanism involves two principal steps:
Nucleophilic Addition: The nucleophilic oxygen atom of the phenol (or phenoxide) attacks the carbonyl carbon of the acetylating agent. This breaks the C=O pi bond, and the electrons move to the carbonyl oxygen, forming a tetrahedral alkoxide intermediate. rsc.org
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and a leaving group (e.g., chloride ion from acetyl chloride or acetate ion from acetic anhydride) is expelled. rsc.org
Table 1: Comparison of Common Acetylating Agents
| Acetylating Agent | Leaving Group | Reactivity | Byproduct |
| Acetyl Chloride | Cl⁻ (Chloride) | Very High | HCl |
| Acetic Anhydride | CH₃COO⁻ (Acetate) | High | Acetic Acid |
| Acetic Acid | H₂O (Water) | Low (requires catalyst) | Water |
Molecular Mechanisms of Aromatic Nitration
The synthesis of this compound involves the nitration of a benzophenone derivative. Aromatic nitration is a quintessential electrophilic aromatic substitution (EAS) reaction. The process is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid." byjus.commasterorganicchemistry.com
The mechanism of aromatic nitration involves several key steps:
Formation of the Electrophile: Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comnih.gov This is the active electrophile in the reaction.
Nucleophilic Attack and σ-Complex Formation: The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or, more commonly, a σ-complex (or Wheland intermediate). nih.gov The formation of this intermediate is generally the rate-determining step of the reaction. nih.gov
Rearomatization: A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group. youtube.com This restores the aromatic π-system and yields the nitroaromatic product. byjus.com
The position of nitration on the benzophenone core is dictated by the directing effects of the substituents already present on the rings. In the synthesis of this compound, the key substituent is the carbonyl group (-CO-) linking the two phenyl rings.
The benzoyl group is a deactivating group and a meta-director. study.com This is because the carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack.
Therefore, when benzophenone itself is nitrated, the major product is 3-nitrobenzophenone (B1329437). study.comchemicalbook.com If the starting material is 3-acetoxybenzophenone, the nitration will preferentially occur on the unsubstituted ring. The carbonyl group directs the incoming nitro group to the meta position of that second ring, which corresponds to the 3'-position. The acetoxy group on the first ring is an ortho, para-director but is also deactivating, further discouraging electrophilic attack on the ring it occupies. The reaction is under kinetic control, meaning the product distribution is determined by the relative activation energies for the formation of the different possible σ-complexes. The transition state leading to the meta-substituted product is lower in energy than those leading to the ortho or para products.
Table 2: Directing Effects of Substituents in Aromatic Nitration
| Substituent | Type | Directing Effect | Reactivity Effect | Example Product from Benzophenone |
| -C(O)R (Benzoyl) | Deactivating | meta | Decreases reactivity | 3-Nitrobenzophenone |
| -OC(O)R (Acetoxy) | Deactivating | ortho, para | Decreases reactivity | - |
| -OH (Hydroxyl) | Activating | ortho, para | Increases reactivity | - |
Reaction Mechanisms of Carbonyl Chemistry in Benzophenone Systems
The carbonyl group in this compound is a key functional group that can undergo a variety of reactions, most notably nucleophilic addition. masterorganicchemistry.com The carbon atom of the carbonyl is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. libretexts.org
The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom is sp³ hybridized. libretexts.org This intermediate can then be protonated to yield an alcohol.
Specific examples of reactions involving the benzophenone carbonyl group include:
Reduction to Alcohols: The carbonyl group can be reduced to a secondary alcohol (a benzhydrol derivative) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon.
Grignard Reactions: The addition of Grignard reagents (R-MgX) to the carbonyl group results in the formation of a tertiary alcohol after an acidic workup. youtube.com The carbanion-like R-group from the Grignard reagent acts as the nucleophile.
Photoreduction: In the presence of a hydrogen donor like isopropyl alcohol, benzophenone can undergo photoreduction upon UV irradiation. youtube.com This process involves the initial excitation of benzophenone to a triplet state, which then abstracts a hydrogen atom from the alcohol, leading to the formation of a ketyl radical. Dimerization of these radicals yields benzopinacol. youtube.comacs.org
These reactions highlight the versatility of the carbonyl group in benzophenone systems, allowing for a wide range of chemical transformations and the synthesis of more complex molecular architectures. acs.org
Mechanistic Studies of Functional Group Transformations on the Benzophenone Scaffold
The benzophenone scaffold of this compound offers two primary sites for functional group transformations: the acetoxy group and the nitro group. The mechanisms of these transformations are critical for the synthesis of novel derivatives.
The synthesis of the core 3-nitrobenzophenone structure is often achieved through a Friedel-Crafts acylation reaction. sapub.orggoogle.com In a likely synthetic pathway, 3-nitrobenzoyl chloride would react with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride. The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of 3-nitrobenzoyl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich benzene ring in an electrophilic aromatic substitution reaction. A subsequent deprotonation of the resulting arenium ion rearomatizes the ring and yields 3-nitrobenzophenone. researchgate.net
The introduction of the acetoxy group can be envisioned as occurring at a later stage, potentially via a Baeyer-Villiger oxidation of a precursor with a strategically placed carbonyl group, followed by functional group interconversion. However, a more direct route would involve the esterification of a corresponding 3-hydroxy-3'-nitrobenzophenone. The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid (acetic acid) and an alcohol (the hydroxylated benzophenone), proceeds through a series of protonation and nucleophilic attack steps. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of acetic acid, which enhances its electrophilicity. The hydroxyl group of the benzophenone derivative then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester, this compound. masterorganicchemistry.com
Transformations of the existing functional groups are also of mechanistic interest. The hydrolysis of the acetoxy group back to a hydroxyl group can be catalyzed by either acid or base. In an acidic medium, the mechanism is the reverse of the Fischer esterification. Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the phenoxide leaving group, which is subsequently protonated to yield 3-hydroxy-3'-nitrobenzophenone and an acetate salt.
The nitro group can undergo reduction to an amino group using various reducing agents, such as catalytic hydrogenation or metals in acidic media. The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen gas onto the surface of a metal catalyst (e.g., palladium or platinum). A stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally the amino group occurs on the catalyst surface.
Computational and Experimental Approaches to Mechanism Determination
The determination of reaction mechanisms for compounds like this compound relies on a combination of computational and experimental techniques.
Computational Approaches:
Density Functional Theory (DFT) and other quantum mechanical calculations are powerful tools for elucidating reaction mechanisms. scialert.net These methods can be used to model the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. For instance, in the Friedel-Crafts acylation to form the benzophenone core, computational studies can help to understand the role of the catalyst and the stability of the intermediates. nih.gov Similarly, for the functional group transformations, such as the hydrolysis of the acetoxy group, computational models can provide insights into the bond-breaking and bond-forming processes at the molecular level. rsc.org Time-Dependent DFT (TD-DFT) can be employed to study the electronic transitions and photophysical properties of substituted benzophenones, which is relevant for understanding their behavior in photochemical reactions. scialert.netresearchgate.net
Experimental Approaches:
A variety of experimental techniques are utilized to probe reaction mechanisms. Spectroscopic methods are particularly valuable for identifying intermediates and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to track the progress of a reaction and identify the structures of intermediates and products. tandfonline.com For example, in the reduction of the nitro group, the appearance of new signals corresponding to the amino group and the disappearance of the signals associated with the nitro-substituted ring can be monitored.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. aip.orgaip.org The characteristic carbonyl stretching frequency of the ester group in this compound would be a key diagnostic peak to monitor during hydrolysis reactions. aip.orgaip.org
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weights of reactants, intermediates, and products, providing crucial information for elucidating reaction pathways. researchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify the components of a reaction mixture. sapub.org
Kinetic studies are also essential for mechanism determination. By measuring the rate of a reaction under different conditions (e.g., varying reactant concentrations, temperature, or catalyst loading), a rate law can be determined. The rate law provides valuable information about the molecularity of the rate-determining step of the reaction. For example, kinetic studies of the hydrolysis of this compound could help to distinguish between different possible mechanisms.
The following interactive table summarizes the key experimental and computational techniques and their applications in studying the reaction mechanisms of this compound.
| Technique | Application in Mechanism Determination |
| Computational Approaches | |
| Density Functional Theory (DFT) | Modeling reaction pathways, calculating activation energies, and determining the structures of transition states and intermediates. |
| Time-Dependent DFT (TD-DFT) | Studying excited states and photophysical properties, relevant for photochemical transformations. |
| Experimental Approaches | |
| NMR Spectroscopy | Structural elucidation of reactants, intermediates, and products; monitoring reaction progress. |
| IR Spectroscopy | Identification of functional groups and tracking their transformation during a reaction. |
| Mass Spectrometry | Determination of molecular weights of species in a reaction mixture; identification of products and byproducts. |
| Kinetic Studies | Determining the rate law of a reaction to gain insight into the rate-determining step and the overall mechanism. |
By integrating these computational and experimental approaches, a comprehensive understanding of the reaction mechanisms involved in the synthesis and transformations of this compound can be achieved.
Computational and Theoretical Investigations of 3 Acetoxy 3 Nitrobenzophenone
Electronic Structure and Reactivity Studies
The electronic structure and reactivity of a molecule are fundamental to understanding its chemical behavior. Computational chemistry provides powerful tools to investigate these properties at the quantum mechanical level.
Density Functional Theory (DFT) for Molecular and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.govijacskros.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For 3-Acetoxy-3'-nitrobenzophenone, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine a variety of molecular and electronic properties. researchgate.net
These properties include optimized molecular geometry, bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's structure. Furthermore, DFT calculations can yield important electronic descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which are crucial for predicting the molecule's reactivity.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Characterization
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imist.manih.govimperial.ac.uklibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.
For this compound, FMO analysis would reveal the spatial distribution of these key orbitals. The HOMO is likely to be localized on the more electron-rich portions of the molecule, such as the acetoxy-substituted phenyl ring, while the LUMO is expected to be concentrated on the electron-deficient nitro-substituted phenyl ring. This distribution dictates the molecule's behavior in charge-transfer interactions.
Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)
| Parameter | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap | 5.0 |
Note: The values in this table are illustrative and would need to be determined through specific DFT calculations for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comresearchgate.netuni-muenchen.dewalisongo.ac.idchemrxiv.org The MEP map displays the electrostatic potential on the electron density surface, typically using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green denotes regions of neutral potential.
In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl, acetoxy, and nitro groups, highlighting these as potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, indicating their susceptibility to nucleophilic attack.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional conformation of a molecule can significantly influence its physical and chemical properties. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. By calculating the potential energy for these different conformations, a potential energy surface (PES) can be constructed.
For this compound, the key dihedral angles to consider are those around the bonds connecting the phenyl rings to the central carbonyl group. A relaxed PES scan, where the geometry is optimized at each step of the dihedral angle rotation, would identify the most stable (lowest energy) conformation and any transitional states. This analysis is crucial for understanding the molecule's preferred shape and how it might interact with other molecules.
Theoretical Spectroscopic Predictions
Computational methods can also predict the spectroscopic properties of molecules, providing valuable insights that can aid in the interpretation of experimental data.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including the prediction of ultraviolet-visible (UV-Vis) absorption spectra. rsc.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
For this compound, TD-DFT calculations would likely predict electronic transitions corresponding to π → π* and n → π* excitations. The π → π* transitions would involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, typically occurring within the aromatic rings and the carbonyl group. The n → π* transitions would involve the excitation of a non-bonding electron (from the oxygen atoms) to an antibonding π* orbital. These theoretical predictions can be compared with experimental UV-Vis spectra to confirm the molecular structure and understand its electronic transitions.
Table 2: Theoretical UV-Vis Spectroscopic Data for this compound (Illustrative Data)
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
| 320 | 0.25 | HOMO -> LUMO |
| 285 | 0.18 | HOMO-1 -> LUMO |
| 250 | 0.45 | HOMO -> LUMO+1 |
Note: The values in this table are illustrative and would need to be determined through specific TD-DFT calculations for this compound.
Vibrational Frequency Analysis for Infrared (IR) Spectroscopy
Vibrational frequency analysis is a powerful computational tool used to predict the infrared (IR) spectrum of a molecule. msu.edu This analysis is founded on the principle that molecules are not static entities but are in constant motion, with their atoms vibrating in various ways, including stretching, bending, rocking, and twisting. msu.edu Each of these vibrational modes has a characteristic frequency that can be calculated using quantum chemistry methods.
For this compound, a molecule with a significant number of atoms, the number of fundamental vibrational modes is substantial, calculated as 3N-6, where N is the number of atoms. msu.edu Computational software can calculate these vibrational frequencies, which correspond to the peaks in an experimental IR spectrum. The intensity of these peaks can also be estimated, providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.
The analysis allows for the assignment of specific vibrational modes to particular functional groups within the this compound molecule. For instance, the characteristic stretching frequencies of the carbonyl groups (C=O) in the benzophenone (B1666685) and acetoxy moieties, the nitro group (NO2), and the C-O bonds can be precisely calculated. A hypothetical data table of calculated vibrational frequencies and their assignments for the key functional groups of this compound is presented below. Such a table would typically be generated from density functional theory (DFT) calculations.
Hypothetical Vibrational Frequency Analysis of this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Acetoxy C=O | Stretching | ~1750 |
| Benzophenone C=O | Stretching | ~1660 |
| Nitro N-O | Asymmetric Stretch | ~1530 |
| Nitro N-O | Symmetric Stretch | ~1350 |
| C-O (Ester) | Stretching | ~1200 |
| Aromatic C-H | Stretching | ~3100-3000 |
| Aromatic C=C | Stretching | ~1600-1450 |
Note: The values in this table are representative and would be refined through specific computational calculations for this compound.
Quantum Chemical Calculations for Reaction Pathway Exploration
Quantum chemical calculations are instrumental in exploring the potential reaction pathways of a molecule like this compound. nih.govresearchgate.net These calculations can map out the potential energy surface of a reaction, identifying reactants, products, transition states, and intermediates. researchgate.netnih.gov This allows for a detailed understanding of the reaction mechanism, including the energy barriers that must be overcome for the reaction to proceed. chemrxiv.org
For this compound, quantum chemical calculations could be employed to investigate various potential reactions, such as hydrolysis of the ester group, reduction of the nitro group, or nucleophilic attack at the carbonyl carbons. By calculating the energies of the transition states for these different pathways, chemists can predict which reactions are most likely to occur under specific conditions. nih.gov
For example, to explore the hydrolysis of the acetoxy group, a computational model would be constructed that includes this compound and a water molecule. The calculation would then search for the lowest energy path leading to the products: 3-hydroxy-3'-nitrobenzophenone and acetic acid. The output of such a calculation would be a reaction coordinate diagram, illustrating the energy changes as the reaction progresses from reactants to products.
These theoretical explorations can guide experimental work by suggesting optimal reaction conditions and predicting potential byproducts. nih.gov Automated reaction path search methods can systematically explore a vast network of possible reactions, potentially uncovering novel chemical transformations. nih.govchemrxiv.org
In Silico Modeling of Molecular Interactions for Related Scaffolds
In silico modeling is a broad term that encompasses various computational techniques used to study molecular interactions. researchgate.net For scaffolds related to this compound, such as other substituted benzophenones, these methods can predict how these molecules might bind to biological targets like proteins or nucleic acids. nih.gov This is particularly relevant in the field of drug discovery and medicinal chemistry.
Molecular docking is a common in silico technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For a benzophenone derivative, docking studies could be used to investigate its potential as an inhibitor of a particular enzyme. The calculations would predict the binding mode and estimate the binding affinity, providing a measure of how strongly the molecule interacts with the target. nih.gov
Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the molecular interactions. An MD simulation would model the movement of the ligand and the receptor over time, revealing the stability of the binding and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the binding. researchgate.net
These in silico studies can provide valuable insights into the structure-activity relationship of a series of compounds, helping to guide the design of new molecules with improved biological activity. researchgate.net For instance, by understanding how different substituents on the benzophenone scaffold affect binding, researchers can rationally design more potent and selective compounds.
Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 3 Acetoxy 3 Nitrobenzophenone
Design Principles for Novel Functionalized Analogues
The design of new analogues of 3-Acetoxy-3'-nitrobenzophenone is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. These principles involve systematic modifications of different parts of the molecule to understand their contribution to its biological activity.
Modifications at the Acetoxy-Bearing Phenyl Ring
The acetoxy group at the 3-position of the phenyl ring is a key site for modification. As a potential prodrug moiety, the acetoxy group can be hydrolyzed in vivo to a hydroxyl group, which may be crucial for target interaction. Design strategies for this ring often involve:
Ester Variation: Replacing the acetyl group with other acyl moieties (e.g., propionyl, benzoyl) can modulate the rate of hydrolysis and, consequently, the pharmacokinetic profile of the compound. nih.gov
Positional Isomerism: Moving the acetoxy group to the 2- or 4-position can significantly impact the molecule's conformation and its ability to bind to a biological target.
Bioisosteric Replacement: The ester functionality can be replaced with other groups that mimic its steric and electronic properties, such as carbamates or amides, to explore different hydrogen bonding patterns and metabolic stabilities.
Introduction of Additional Substituents: Adding other functional groups (e.g., halogens, alkyl, or methoxy (B1213986) groups) to this phenyl ring can influence its electronic properties and lipophilicity, which are critical for cell permeability and target binding.
A hypothetical series of analogues with modifications at the acetoxy-bearing phenyl ring is presented in Table 1 to illustrate these design principles.
Table 1: Hypothetical Analogues with Modifications at the Acetoxy-Bearing Phenyl Ring
| Compound ID | Modification at 3-position | Other Substituents on Ring A | Rationale |
|---|---|---|---|
| ANB-001 | 3-OH | None | Active metabolite, baseline for H-bonding |
| ANB-002 | 3-O(C=O)CH2CH3 | None | Altered hydrolysis rate |
| ANB-003 | 3-O(C=O)Ph | None | Increased lipophilicity |
| ANB-004 | 4-OAc | None | Investigate positional isomerism |
| ANB-005 | 3-OAc | 4-Cl | Explore electronic and steric effects |
| ANB-006 | 3-OAc | 5-OCH3 | Modulate electronic and metabolic properties |
Modifications at the Nitro-Bearing Phenyl Ring
The nitro group at the 3'-position is a strong electron-withdrawing group and a potential site for metabolic reduction. Modifications at this ring are crucial for tuning the electronic character of the molecule and its metabolic stability. Key design considerations include:
Replacement of the Nitro Group: The nitro group can be replaced with other electron-withdrawing groups like cyano (-CN), trifluoromethyl (-CF3), or sulfonyl moieties (-SO2R) to fine-tune the electronic properties while potentially improving the metabolic profile. nih.gov
Introduction of Electron-Donating Groups: Conversely, replacing the nitro group with electron-donating groups such as amino (-NH2), hydroxyl (-OH), or methoxy (-OCH3) can dramatically alter the electronic landscape and introduce new hydrogen bonding capabilities. The amino group, in particular, can serve as a key pharmacophoric feature. drugbank.com
Ring System Variation: The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore new binding interactions and improve physicochemical properties.
Table 2 outlines a hypothetical set of analogues with modifications focused on the nitro-bearing phenyl ring.
Table 2: Hypothetical Analogues with Modifications at the Nitro-Bearing Phenyl Ring
| Compound ID | Modification at 3'-position | Other Substituents on Ring B | Rationale |
|---|---|---|---|
| ANB-007 | 4'-NO2 | None | Investigate positional isomerism |
| ANB-008 | 3'-CN | None | Bioisosteric replacement of nitro group |
| ANB-009 | 3'-CF3 | None | Enhance metabolic stability and lipophilicity |
| ANB-010 | 3'-NH2 | None | Introduce H-bond donor and basic center |
| ANB-011 | 3'-SO2CH3 | None | Alternative electron-withdrawing group |
| ANB-012 | 3'-NO2 | 4'-Cl | Explore combined electronic effects |
Alterations at the Benzophenone (B1666685) Carbonyl Bridge
The carbonyl group acts as a rigid linker between the two phenyl rings and is a key hydrogen bond acceptor. Its modification can significantly impact the molecule's three-dimensional structure and binding mode.
Reduction to Alcohol: Reducing the ketone to a secondary alcohol (benzhydrol) introduces a hydroxyl group that can act as both a hydrogen bond donor and acceptor, and creates a chiral center, which could lead to stereoselective biological activity.
Conversion to Oxime or Hydrazone: Derivatization of the carbonyl group to an oxime (=N-OH) or hydrazone (=N-NHR) introduces additional hydrogen bonding capabilities and can alter the geometry of the molecule. nih.gov
Replacement with a Thioketone: The replacement of the carbonyl oxygen with sulfur to form a thioketone (=S) alters the electronic properties and hydrogen bonding capacity of the bridge.
Bioisosteric Replacement of the Carbonyl Group: The entire carbonyl group can be replaced with other functionalities that maintain a similar spatial arrangement of the phenyl rings, such as an alkene, a sulfone, or a methylene (B1212753) ether bridge.
Synthetic Strategies for Chemical Library Generation
The efficient synthesis of a diverse library of this compound analogues is crucial for comprehensive SAR studies. Modern synthetic methodologies offer powerful tools for the rapid diversification of the core scaffold.
Cross-Coupling Methodologies for Diversification
Palladium-catalyzed cross-coupling reactions are indispensable for the construction of the benzophenone scaffold and for the late-stage functionalization of the phenyl rings. nih.gov
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. For instance, a suitably substituted aryl boronic acid could be coupled with an aryl halide to construct the benzophenone core. Alternatively, it can be used to introduce various aryl or alkyl substituents onto either of the phenyl rings if they are pre-functionalized with a halide or triflate. nih.gov
Buchwald-Hartwig Amination: This is a key method for introducing nitrogen-based substituents. For example, the nitro group on the 3'-nitro-bearing ring can be reduced to an amine, which can then be coupled with various aryl or heteroaryl halides. Conversely, a halogenated benzophenone precursor can be coupled with a wide range of primary or secondary amines to generate a library of amino-substituted analogues. nih.gov
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties, which can serve as handles for further functionalization or as structural elements in their own right. nih.gov
The general applicability of these methods allows for a modular approach to library synthesis, where different building blocks can be combined to generate a large number of diverse structures.
Cycloaddition and Condensation Reactions for Scaffold Expansion
To explore novel chemical space and generate more complex molecular architectures, the benzophenone scaffold can be expanded through cycloaddition and condensation reactions.
Diels-Alder and other Cycloaddition Reactions: By introducing diene or dienophile functionalities onto one of the phenyl rings, [4+2] cycloaddition reactions can be employed to construct fused ring systems. This strategy, known as scaffold hopping, can lead to the discovery of novel core structures with improved properties. nih.gov
Multi-component Condensation Reactions: Reactions such as the Biginelli or Hantzsch reactions can be adapted to incorporate a benzophenone-derived aldehyde or ketone, leading to the formation of dihydropyrimidinone or dihydropyridine (B1217469) rings, respectively. These reactions are highly efficient for generating molecular complexity in a single step. researchgate.net
Annulation Reactions: Intramolecular cyclization reactions can be designed to form new rings fused to the benzophenone core. For example, an appropriately substituted benzophenone could undergo an intramolecular aldol (B89426) or Friedel-Crafts reaction to generate a tricyclic system. nih.gov
These strategies for scaffold expansion are critical for moving beyond simple substitution of the initial hit compound and exploring entirely new regions of chemical space.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Hydroxy-3'-nitrobenzophenone |
| 3-(Propionyloxy)-3'-nitrobenzophenone |
| 3-(Benzoyloxy)-3'-nitrobenzophenone |
| 4-Acetoxy-3'-nitrobenzophenone |
| 3-Acetoxy-4-chloro-3'-nitrobenzophenone |
| 3-Acetoxy-5-methoxy-3'-nitrobenzophenone |
| 3-Acetoxy-4'-nitrobenzophenone |
| 3-Acetoxy-3'-cyanobenzophenone |
| 3-Acetoxy-3'-(trifluoromethyl)benzophenone |
| 3-Acetoxy-3'-aminobenzophenone |
| 3-Acetoxy-3'-(methylsulfonyl)benzophenone |
| 3-Acetoxy-4'-chloro-3'-nitrobenzophenone |
| Benzhydrol |
| Benzophenone oxime |
| Benzophenone hydrazone |
| Thioketone |
| Sulfone |
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For a given lead compound, such as this compound, SAR studies involve the synthesis and evaluation of a series of related molecules to identify the key structural features, or pharmacophores, responsible for its therapeutic effects. The benzophenone scaffold itself is a prevalent motif in many biologically active compounds, making it a promising starting point for such investigations. nih.govresearchgate.net
The rational design of analogues of this compound would systematically probe the contribution of its distinct chemical features to its biological activity. This process involves making targeted modifications to the molecule and assessing the impact on its efficacy and selectivity.
Key areas for modification on the this compound scaffold would include:
The 3-Acetoxy Group: This ester group can be readily modified to alter the compound's physicochemical properties. Hydrolysis of the ester to the corresponding 3-hydroxybenzophenone (B44150) would introduce a hydrogen bond donor, potentially enhancing interactions with a biological target. The steric and electronic properties can be fine-tuned by synthesizing a series of esters with varying chain lengths and branching (e.g., propionoxy, butyroxy) or by introducing different aromatic or aliphatic substituents.
The 3'-Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronic distribution of the entire molecule. Its replacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) would elucidate the role of electronics in the compound's activity. The nitro group can also be relocated to other positions on the phenyl ring to explore the impact of isomeric substitution.
The synthesis of these analogues would rely on established synthetic methodologies in organic chemistry, allowing for the systematic generation of a library of compounds for biological screening. The data obtained from these studies would be instrumental in building a comprehensive SAR profile, guiding the future design of more potent and selective therapeutic agents.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogues
| Analogue | R1 (Position 3) | R2 (Position 3') | Rationale for Modification |
| Lead Compound | -OCOCH₃ | -NO₂ | Starting point for SAR studies. |
| Analogue 1 | -OH | -NO₂ | Investigates the effect of a hydrogen bond donor. |
| Analogue 2 | -OCH₃ | -NO₂ | Explores the impact of an ether linkage. |
| Analogue 3 | -OCOCH₂CH₃ | -NO₂ | Modifies steric bulk and lipophilicity. |
| Analogue 4 | -OCOCH₃ | -NH₂ | Assesses the influence of an electron-donating group. |
| Analogue 5 | -OCOCH₃ | -CN | Compares the effect of a different electron-withdrawing group. |
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and screening of new chemical entities. peerj.comjddtonline.info These in silico methods can prioritize the synthesis of compounds with a higher likelihood of success, thereby accelerating the drug development pipeline.
For this compound and its analogues, several computational strategies could be employed:
Pharmacophore Modeling: A pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features necessary for biological activity. This model can then be used as a query to search large virtual databases for novel compounds that possess the desired structural characteristics.
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its analogues. nih.gov This provides valuable insights into the specific molecular interactions that govern binding and can guide the design of new analogues with enhanced affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jddtonline.info By developing a robust QSAR model, the activity of novel, yet-to-be-synthesized analogues can be predicted, allowing for the prioritization of synthetic efforts.
Virtual Screening: Virtual screening involves the computational screening of large libraries of compounds against a biological target. nih.govfrontiersin.org This can be performed using either ligand-based methods, such as pharmacophore screening, or structure-based methods, such as molecular docking. The top-ranked compounds from a virtual screen can then be selected for experimental testing.
Application of the Compound as a Synthetic Intermediate for Advanced Molecular Architectures
In addition to its potential as a bioactive agent, this compound can serve as a versatile synthetic intermediate for the construction of more complex molecular architectures. The presence of multiple reactive sites within the molecule provides a platform for a wide range of chemical transformations.
The acetoxy group can be deprotected to reveal a phenolic hydroxyl group, which can then be used in various coupling reactions or as a directing group for further functionalization of the aromatic ring. helsinki.fiscispace.com The nitro group is a particularly useful synthetic handle, as it can be readily reduced to an amine. This amino group can then serve as a nucleophile in a variety of bond-forming reactions, or it can be converted to a diazonium salt, which is a gateway to a plethora of other functional groups.
The strategic manipulation of these functional groups allows for the use of this compound as a building block for the synthesis of novel heterocyclic systems and other complex organic molecules. This versatility makes it a valuable tool for chemists seeking to explore new areas of chemical space and develop innovative molecular designs.
Catalysis in the Context of 3 Acetoxy 3 Nitrobenzophenone Research
Homogeneous Catalysis for Selective Transformations
Homogeneous catalysis offers a powerful tool for the selective transformation of functional groups within 3-acetoxy-3'-nitrobenzophenone. The soluble nature of these catalysts often leads to high activity and selectivity under mild reaction conditions.
One of the primary targets for homogeneous catalysis in this molecule is the selective hydrogenation of the nitro group to an amine. This transformation is crucial for the synthesis of various derivatives with potential biological activity. Wilkinson's catalyst, a rhodium-based complex, is a well-known homogeneous catalyst for the hydrogenation of alkenes and can be adapted for the reduction of nitro groups, often showing high chemoselectivity. libretexts.orgyoutube.com For instance, in the presence of other reducible functional groups like ketones, homogeneous catalysts can selectively reduce the nitro group. youtube.com The hydrogenation of the benzophenone (B1666685) carbonyl group to a secondary alcohol is another key transformation. Homogeneous catalysts based on rhodium, ruthenium, iridium, and platinum have been successfully employed for the hydrogenation of benzophenone to benzhydrol. acs.org
The acetoxy group can also be a target for homogeneous catalytic transformations, such as hydrolysis or transesterification, although these are more commonly approached with other catalytic methods.
Table 1: Examples of Homogeneous Catalysts for Transformations Relevant to this compound
| Catalyst | Target Functional Group | Transformation | Typical Conditions | Reference |
|---|---|---|---|---|
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Nitro Group | Reduction to Amine | H₂, Benzene (B151609) | libretexts.orgyoutube.com |
| [Rh(diene)Cl]₂ / Chiral Ligand | Ketone | Asymmetric Hydrogenation | H₂, Alcohol | acs.org |
| Ru-BINAP | Ketone | Asymmetric Hydrogenation | H₂, various solvents | acs.org |
Heterogeneous Catalysis in Sustainable Synthetic Routes
Heterogeneous catalysts are pivotal in developing sustainable synthetic routes due to their ease of separation and recyclability. For this compound, heterogeneous catalysis offers robust methods for key transformations, particularly the reduction of the nitro group.
Supported metal nanoparticles, such as gold on aluminum oxide (Au/Al₂O₃) or titanium dioxide (Au/TiO₂), have demonstrated high activity and chemoselectivity for the hydrogenation of nitroaromatics. acs.org These catalysts can selectively reduce the nitro group while leaving other functional groups, like the acetoxy and carbonyl moieties, intact. acs.org Palladium on carbon (Pd/C) is another widely used and efficient heterogeneous catalyst for nitro group reduction. researchgate.net The catalytic reduction of nitrobenzene (B124822) and its derivatives has also been achieved using copper-based catalysts, such as copper nanoparticles supported on various materials. mdpi.comresearchgate.net
The hydrogenation of the benzophenone carbonyl can be achieved using catalysts like Raney nickel in solvents such as 2-propanol. acs.orgepa.gov The reaction kinetics often show a first-order dependence on hydrogen pressure and catalyst loading. acs.orgepa.gov
Table 2: Performance of Heterogeneous Catalysts in Reactions Analogous to Transformations of this compound
| Catalyst | Substrate | Transformation | Conversion/Yield | Reference |
|---|---|---|---|---|
| Au/Al₂O₃ | Substituted Nitroaromatics | Nitro Reduction | High | acs.org |
| Cu@C (from Cu-MOF) | Nitrobenzene | Nitro Reduction | 100% | mdpi.com |
| Raney Nickel | Benzophenone | Ketone Hydrogenation | High | acs.orgepa.gov |
| Rhenium sub-nanostructures | Nitroaromatic compounds | Nitro Reduction | High | nih.govresearchgate.net |
Biocatalysis for Enantioselective or Regioselective Modifications
Biocatalysis, utilizing enzymes as catalysts, provides unparalleled selectivity for the modification of complex molecules like this compound under mild, environmentally benign conditions.
The nitro group can be selectively reduced to an amine using nitroreductase enzymes. google.com These enzymes often exhibit broad substrate scope and high functional group tolerance, making them ideal for the selective reduction of the nitro group in the presence of the ester and ketone functionalities. google.comchemrxiv.org The process can be driven by cofactors such as NAD(P)H, which can be regenerated in situ. google.com
The acetoxy group is a prime target for enantioselective hydrolysis by lipases and esterases. unipd.it This can be particularly useful if the parent alcohol has a chiral center, allowing for kinetic resolution. For instance, esterases from Bacillus subtilis and Bacillus stearothermophilus have shown different substrate preferences in the hydrolysis of various esters, which could be exploited for the selective deacetylation of this compound or related chiral derivatives. researchgate.net Vanillyl alcohol oxidase-type biocatalysts have also been engineered for the cleavage of para-acetoxy benzyl (B1604629) ethers, demonstrating the potential for enzymatic modification of acetoxy groups on aromatic rings. rug.nl
Table 3: Biocatalytic Approaches for Functional Group Modification
| Enzyme Class | Target Functional Group | Transformation | Key Advantage | Reference |
|---|---|---|---|---|
| Nitroreductase | Nitro Group | Reduction to Amine | High chemoselectivity | google.comchemrxiv.org |
| Lipase / Esterase | Acetoxy Group | Hydrolysis to Alcohol | Enantioselectivity | unipd.itresearchgate.net |
| Vanillyl Alcohol Oxidase (engineered) | Acetoxy Group on Aryl Ring | Cleavage | Substrate scope | rug.nl |
Development of Novel Catalytic Systems for Benzophenone Derivatives
The development of novel catalytic systems is crucial for expanding the synthetic utility of benzophenone derivatives. A significant area of research is the formation of new carbon-carbon bonds through cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium complexes, is a powerful method for the synthesis of biaryl compounds. nih.govresearchgate.netresearchgate.net This methodology can be applied to synthesize derivatives of this compound by coupling arylboronic acids with a halogenated version of the benzophenone core. Novel palladium(II) diphenylphosphine (B32561) derivative catalysts have shown effectiveness in such reactions. researchgate.net The development of phosphine-free palladium catalysts, such as those with imidazolium (B1220033) chloride ligands, allows for these couplings to be performed in more environmentally friendly aqueous solvent systems. nih.gov
Furthermore, tandem or cascade reactions catalyzed by palladium can enable the rapid construction of complex molecular scaffolds from simpler benzophenone precursors. nih.govvu.nl These processes, where multiple bond-forming events occur in a single pot, are highly efficient and atom-economical.
Table 4: Novel Catalytic Systems for the Synthesis and Derivatization of Benzophenones
| Catalytic System | Reaction Type | Application | Reference |
|---|---|---|---|
| (t-Bu₂POH)₂PdCl₂ | Suzuki-Miyaura Coupling | Synthesis of benzophenones | nih.gov |
| Imidazolium chloride palladium(II) complex | Suzuki-Miyaura Coupling | Synthesis in aqueous media | nih.gov |
| UiO-66-NH₂@cyanuric chloride@guanidine/Pd-NPs | Suzuki, Heck, Sonogashira | C-C bond formation | acs.org |
| trans-PdBr(N-Succ)(PPh₃)₂ | Suzuki-Miyaura Coupling | Cross-coupling of aryl halides | acs.org |
Mechanistic Investigations of Catalytic Cycles Involving the Compound
Understanding the mechanistic pathways of catalytic reactions is fundamental to optimizing reaction conditions and designing more efficient catalysts. For transformations involving this compound, several catalytic cycles are of interest.
In the catalytic hydrogenation of the nitro group, the reaction is generally believed to proceed through a stepwise reduction, first to a nitroso intermediate and then to a hydroxylamine, which is subsequently reduced to the amine. google.comresearcher.lifeacs.org In situ spectroscopic techniques and computational studies can help elucidate the precise mechanism and identify the rate-determining step.
For palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.comlibretexts.org The oxidative addition of an aryl halide to a Pd(0) species initiates the cycle. This is followed by transmetalation with an organoboron reagent. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst. youtube.comyoutube.com
In the case of homogeneous hydrogenation of the ketone, the mechanism often involves the coordination of the ketone to the metal center, followed by hydride transfer from the metal to the carbonyl carbon. nih.gov Kinetic studies, such as determining the reaction order with respect to substrate, catalyst, and hydrogen pressure, can provide valuable insights into the mechanism. For example, the hydrogenation of benzophenone using Raney nickel has been shown to be zero-order in benzophenone concentration, suggesting that the adsorption of the ketone onto the catalyst surface is not the rate-limiting step. acs.orgepa.gov
Table 5: Key Steps in Relevant Catalytic Cycles
| Catalytic Reaction | Key Mechanistic Steps | Intermediates | Reference |
|---|---|---|---|
| Nitro Group Hydrogenation | Sequential Reduction | Nitroso, Hydroxylamine | google.comresearcher.lifeacs.org |
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Ar-Pd(II)-X, Ar-Pd(II)-Ar' | youtube.comyoutube.comlibretexts.org |
| Ketone Hydrogenation (Homogeneous) | Ligand Dissociation, Oxidative Addition of H₂, Substrate Coordination, Hydride Transfer, Reductive Elimination | Metal-hydride complex | nih.govyoutube.com |
Advanced Spectroscopic and Structural Characterization of 3 Acetoxy 3 Nitrobenzophenone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Acetoxy-3'-nitrobenzophenone would exhibit distinct signals corresponding to the different types of protons in the molecule. The acetoxy group would show a characteristic singlet for the methyl protons (CH₃), typically in the upfield region around δ 2.0-2.5 ppm. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The substitution pattern of each ring influences the chemical shifts and coupling patterns (doublets, triplets, etc.) of these aromatic protons. The protons on the nitro-substituted ring are expected to be further downfield due to the strong electron-withdrawing nature of the nitro group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all unique carbon atoms in the molecule. The carbonyl carbon of the ketone is expected to have a chemical shift in the range of δ 190-200 ppm. The carbonyl carbon of the acetoxy group would appear further upfield, typically around δ 168-172 ppm. The methyl carbon of the acetoxy group would be found at a much higher field, around δ 20-25 ppm. The aromatic carbons would generate a series of signals between δ 120 and 150 ppm. The carbon atom attached to the nitro group would be significantly deshielded and appear at the lower end of this range.
Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on analogous structures.)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Acetoxy CH₃ | ~2.3 (s) | ~21 |
| Acetoxy C=O | - | ~169 |
| Ketone C=O | - | ~195 |
| Aromatic C-H | ~7.2 - 8.5 (m) | ~122 - 149 |
| Aromatic C-OAc | - | ~151 |
| Aromatic C-NO₂ | - | ~148 |
Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in one-dimensional spectra and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful for assigning the protons on the aromatic rings by identifying which protons are neighbors.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as the connection of the acetoxy and nitro-substituted rings to the central ketone.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₅H₁₁NO₅), the expected exact mass would be approximately 285.0637 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.
The fragmentation pattern would likely involve the loss of the acetoxy group as a neutral fragment (CH₃CO₂), leading to a significant peak at m/z [M-59]⁺. Another common fragmentation pathway for benzophenones is the cleavage of the bonds adjacent to the carbonyl group, which would result in fragments corresponding to the substituted benzoyl cations.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
| 285 | [M]⁺ |
| 243 | [M - CH₂CO]⁺ |
| 226 | [M - OAc]⁺ |
| 164 | [C₉H₆O₃]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 105 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of the benzophenone (B1666685) chromophore. Typically, benzophenones exhibit a strong π → π* transition at shorter wavelengths (around 250-280 nm) and a weaker n → π* transition at longer wavelengths (around 330-360 nm). The presence of the nitro and acetoxy substituents would be expected to cause shifts in the positions and intensities of these absorption bands.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to show several key absorption bands:
C=O Stretching (Ketone): A strong absorption band around 1650-1670 cm⁻¹.
C=O Stretching (Ester): A strong absorption band at a higher frequency than the ketone, typically around 1760-1770 cm⁻¹.
N-O Stretching (Nitro group): Two strong absorption bands, one asymmetric stretch around 1520-1540 cm⁻¹ and one symmetric stretch around 1340-1360 cm⁻¹.
C-O Stretching (Ester): Absorption bands in the region of 1000-1300 cm⁻¹.
C-H Stretching (Aromatic): Bands appearing above 3000 cm⁻¹.
C-H Stretching (Methyl): Bands appearing just below 3000 cm⁻¹.
Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Ketone | C=O Stretch | ~1660 |
| Acetoxy | C=O Stretch | ~1765 |
| Nitro | Asymmetric N-O Stretch | ~1530 |
| Nitro | Symmetric N-O Stretch | ~1350 |
| Acetoxy | C-O Stretch | ~1200 |
| Aromatic | C-H Stretch | >3000 |
| Methyl | C-H Stretch | <3000 |
Q & A
Q. Basic
- IR spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1520 cm⁻¹) groups.
- NMR (¹H/¹³C) : Resolves aromatic substitution patterns (e.g., meta vs. para nitro placement).
- Mass spectrometry : Confirms molecular weight (MW: 285.25 g/mol) and fragmentation pathways.
Cross-validation with elemental analysis ensures purity .
How can conflicting data from NMR and mass spectrometry regarding the purity of this compound be resolved?
Advanced
Discrepancies may arise from hygroscopicity, impurities, or degradation products. Strategies include:
- Repetition under inert conditions : Minimizes oxidation/hydrolysis.
- HPLC purity assessment : Quantifies impurities at trace levels.
- Triangulation with TGA/DSC : Detects thermal decomposition products.
Data contradictions in similar compounds were resolved by combining multiple analytical techniques .
What role does the nitro group play in the electrochemical applications of this compound in battery research?
Advanced
The nitro group’s electron-withdrawing nature enhances redox activity, making the compound a candidate for:
- Cathode additives : Stabilizes charge-discharge cycles.
- Electrolyte components : Improves ionic conductivity.
Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to assess its stability and energy density potential, as seen in nitrobenzophenone derivatives applied in advanced batteries .
What safety precautions are necessary when handling this compound in laboratory settings?
Q. Basic
- PPE : Nitrile gloves, goggles, and lab coats.
- Storage : Dry, ventilated area away from ignition sources.
- Emergency response : For eye contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention.
Similar nitrobenzophenones require precautions due to potential toxicity and flammability .
What strategies can be employed to functionalize this compound for use in polymer composites?
Q. Advanced
- NAS reactions : Replace the nitro group with amines or thiols to enhance polymer compatibility.
- Hydrolysis of acetoxy : Generates a phenolic site for cross-linking.
Functionalization success is evaluated via TGA (thermal stability), DSC (glass transition), and FTIR (bond formation), as applied in nitrobenzophenone-based polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
